molecular formula C30H42O8 B1591029 Ganoderic acid D2 CAS No. 97653-94-6

Ganoderic acid D2

Cat. No. B1591029
CAS RN: 97653-94-6
M. Wt: 530.6 g/mol
InChI Key: LCIUOVOXWPIXOR-UHFFFAOYSA-N
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Description

Ganoderic acid D2 is a triterpenoid isolated from Ganoderma lucidum . It has been found to have anticancer, anti-inflammatory, and antioxidative activity . It is an endogenous metabolite and is one of the important secondary metabolites acquired from Ganoderma lucidum .


Synthesis Analysis

Ganoderic acids are biosynthesized by G. lucidum using the mevalonate pathway (MVP) according to earlier biogenetic studies and isotope tracing experiments . Significant enzymes associated with the pathway were discovered through advanced molecular biology, which helped to shed light on the regulation of GA biosynthesis .


Molecular Structure Analysis

Ganoderic acid D2 is a triterpene with four cyclic and two linear isoprenes . Its molecular weight is 530.65 and its formula is C30H42O8 .


Chemical Reactions Analysis

Ganoderic acids are products of the mevalonate pathway . They are usually produced at very low concentrations and the producing mushroom requires tedious field cultivation for industrial application .


Physical And Chemical Properties Analysis

Ganoderic acid D2 is a solid substance with a white to off-white color . It has a molecular weight of 530.65 and a formula of C30H42O8 .

Scientific Research Applications

  • Hepatoprotective Effects : Ganoderic acid has shown promise in protecting the liver. A study demonstrated that ganoderic acid-loaded solid lipid nanoparticles significantly restored levels of serum hepatic markers and antioxidant enzymes in d-galactosamine-induced hepatotoxicity in rats, suggesting potential in treating liver injuries (Shafique et al., 2019).

  • Antitumor and Immunomodulatory Properties : Ganoderma lucidum, containing ganoderic acids including D2, is noted for its immunomodulatory and antitumor activities. These acids have been used as supplemental therapies in various conditions, such as hepatitis and prostate cancer, due to their pharmacological activities (Liang et al., 2019).

  • Metabolic Insights : Research on the metabolism of ganoderic acid D reveals its primary excretion route through bile, with major metabolites identified, suggesting its metabolic transformation includes processes like hydroxylation and glucuronidation (Cheng et al., 2012).

  • Antidiabetic Potential : Ganoderic acid D2 has been studied for its effects on diabetes. One study showed it could ameliorate symptoms of streptozotocin-induced diabetes in mice, including effects on blood glucose levels, insulin sensitivity, and inflammation (Ren, 2019).

  • Biosynthesis and Production : Studies on the biosynthesis of ganoderic acids, including D2, have shed light on the genetic and enzymatic pathways involved in their production. This knowledge is crucial for biotechnological applications and large-scale production (Xu et al., 2010).

Mechanism of Action

While the specific mechanism of action for Ganoderic acid D2 is not explicitly mentioned in the search results, it is known to have anticancer, anti-inflammatory, and antioxidative activity .

Future Directions

The elucidation of Ganoderic acid biosynthesis regulatory mechanisms has attained heightened interest from scientists and warranted the emergence of various strategies to control production as well as increase yield . The magnitude of different types of Ganoderic acids isolated with different bioactivities reiterates the need to determine the basis of diversification . There is also a growing demand for Ganoderma lucidum on global markets due to its relative scarcity in nature, and the need for its artificial production is also becoming increasingly necessary .

properties

IUPAC Name

(6R)-6-[(5R,7S,10S,12S,13R,14R,17R)-7,12-dihydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H42O8/c1-14(10-16(31)11-15(2)26(37)38)17-12-21(34)30(7)22-18(32)13-19-27(3,4)20(33)8-9-28(19,5)23(22)24(35)25(36)29(17,30)6/h14-15,17-19,25,32,36H,8-13H2,1-7H3,(H,37,38)/t14-,15?,17-,18+,19+,25-,28+,29+,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCIUOVOXWPIXOR-OHISEBISSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)CC(C)C(=O)O)C1CC(=O)C2(C1(C(C(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC(=O)CC(C)C(=O)O)[C@H]1CC(=O)[C@@]2([C@@]1([C@@H](C(=O)C3=C2[C@H](C[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H42O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ganoderic acid D2

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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